molecular formula C47H80O18 B1221470 Notoginsenoside R1 CAS No. 80418-24-2

Notoginsenoside R1

Cat. No.: B1221470
CAS No.: 80418-24-2
M. Wt: 933.1 g/mol
InChI Key: LLPWNQMSUYAGQI-UHFFFAOYSA-N
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Description

Notoginsenoside R1 is a saponin compound isolated from the root of Panax notoginseng, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects . It has garnered significant attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

Target of Action

Notoginsenoside R1, a unique bioactive component of Panax notoginseng, has been found to interact with several targets. It has been shown to reduce the expression of tumor necrosis factor-Alpha (TNF-α) in myocardial tissues and AC16 cardiomyocytes . It also targets the NLRP3/caspase-1/IL-1β pathway , and interacts with mTOR and AKT . Furthermore, it has potential binding sites with Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 1 (FGF1) proteins , and it promotes PPAR-γ-mediated TGF-β1/Smads signalling pathways .

Mode of Action

This compound interacts with its targets leading to a variety of changes. It reduces the expression of TNF-α in myocardial tissues and AC16 cardiomyocytes . It also inhibits the NLRP3/Cleaved Caspase-1/IL-1β inflammatory pathway . Moreover, it modulates lipid metabolism in ischemic myocardia by interacting with mTOR and AKT .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates smooth muscle cell proliferation, vasculature development, and lipid metabolism signaling, especially in the PI3K/AKT pathway . It also promotes neurogenesis via the BDNF/Akt/CREB pathway . Furthermore, it upregulates the activity of estrogen receptor α-dependent phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) and nuclear factor erythroid-2-related factor 2 (NRF2) pathways and downregulates nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .

Pharmacokinetics

It has been suggested that after oral administration, it reaches peak concentration in plasma within 075 h and is eliminated quickly .

Result of Action

This compound has several molecular and cellular effects. It has been shown to ameliorate myocardial fibrosis in septic mice . It also reduces foam cell formation in oxidized low-density lipoprotein-induced macrophages and decreases atherosclerotic lesion formation, serum lipid metabolism, and inflammatory cytokines . Moreover, it enhances the affinity stabilization of mTOR and AKT, thus promoting the activation of the AKT/mTOR pathway and improving lipid metabolic abnormity in myocardial ischemic rats .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that geographical factors, estrogen levels, lifestyle habits, and dietary habits may influence the incidence of diseases where this compound could be beneficial . .

Biochemical Analysis

Biochemical Properties

Notoginsenoside R1 plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activation of the TAK1-JNK/p38 signaling pathway, thereby reducing apoptosis in myocardial cells . Additionally, it interacts with the MAPK signaling pathway, inhibiting hepatic stellate cell activation and liver fibrosis . These interactions highlight the compound’s potential in modulating key biochemical pathways involved in inflammation and cell survival.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It promotes angiogenesis and wound healing by inactivating the Notch signaling pathway in human microvascular endothelial cells . In intestinal epithelial cells, this compound enhances epithelial repair and reduces cell apoptosis by activating the Wnt/β-Catenin signaling pathway . Furthermore, it has been shown to stimulate neurogenesis and oligodendrogenesis in neuronal cells, contributing to long-term functional recovery after ischemic stroke . These cellular effects underscore the compound’s potential in promoting tissue repair and regeneration.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of TAK1, subsequently suppressing the JNK/p38 signaling pathway and reducing cardiomyocyte apoptosis . In the context of sepsis-induced cardiomyopathy, this compound regulates the expression of tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammation and cardiac dysfunction . Additionally, it modulates the NLRP3 inflammasome pathway, reducing foam cell formation and atherosclerotic lesion development . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on colitis mice, this compound administration over ten days resulted in dose-dependent amelioration of mucosal inflammation and enhanced epithelial repair . The compound’s stability and long-term effects on cellular function have also been demonstrated in various in vitro and in vivo studies, indicating its potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In myocardial ischemia/reperfusion injury models, a dosage of 25 mg/kg administered every 2 hours significantly decreased myocardial infarction area and improved cardiac function . In sepsis-induced cardiomyopathy models, this compound intervention increased the survival rate of septic mice and reduced cardiac fibrosis . High doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and energy supply processes. It regulates the PI3K/AKT pathway, enhancing the activity of estrogen receptor α-dependent phosphoinositide 3-kinase and nuclear factor erythroid-2-related factor 2 pathways . Additionally, it modulates the nuclear factor-κB and mitogen-activated protein kinase pathways, contributing to its anti-inflammatory and antioxidant effects . These metabolic interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound exhibits high permeability and bioavailability, which are enhanced by its metabolites produced through deglycosylation . In studies on intestinal permeability, this compound was shown to be effectively transported across Caco-2 cells . These findings suggest that the compound can be efficiently distributed within the body, reaching target tissues and exerting its therapeutic effects.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. In intestinal epithelial cells, the compound promotes the proliferation and differentiation of intestinal stem cells through the activation of the Wnt signaling pathway . Additionally, in human skin fibroblasts and microvascular endothelial cells, this compound facilitates angiogenesis and wound repair by inhibiting Notch signaling . These subcellular interactions underscore the compound’s ability to target specific cellular compartments and modulate key biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of notoginsenoside R1 involves several steps, including extraction, purification, and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. Purification is achieved through techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological methods, such as fermentation and enzymatic biotransformation. These methods offer higher yields and purity compared to traditional extraction techniques .

Chemical Reactions Analysis

Types of Reactions: Notoginsenoside R1 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions can induce hydrolysis, leading to the breakdown of the glycosidic bonds in the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological activities .

Scientific Research Applications

Cardiovascular Applications

Ischemia/Reperfusion Injury

Notoginsenoside R1 has been extensively studied for its protective effects against ischemia/reperfusion injuries in various organs. A systematic review highlighted its efficacy in reducing myocardial infarct size, cerebral infarction volume, and renal injury markers in animal models. The mechanisms involved include antioxidant activity, anti-apoptosis, and anti-inflammatory effects, as well as promoting angiogenesis and improving energy metabolism .

Key Findings on Cardiovascular Applications

StudyModelOutcome
Liu et al. (2010)Myocardial I/R injurySignificant reduction in infarct size
Yu et al. (2016)Cerebral I/R injuryDecreased neurological deficit score
Zhang et al. (2018)Renal I/R injuryLower serum creatinine levels

Neurological Applications

Neuroprotection in Ischemic Stroke

Research has shown that this compound can significantly improve outcomes in models of ischemic stroke. In a study involving male Sprague-Dawley rats subjected to middle cerebral artery occlusion/reperfusion, R1 administration led to a decrease in infarct volume and neuronal loss while promoting neurogenesis and oligodendrogenesis . Its neuroprotective effects are attributed to the suppression of oxidative stress and apoptosis.

Neuroprotective Mechanisms

MechanismDescription
Oxidative Stress InhibitionReduces reactive oxygen species generation
Apoptosis SuppressionPrevents cell death during ischemic events
Endoplasmic Reticulum Stress ReductionMitigates stress-induced neuronal damage

Oncological Applications

Anticancer Properties

This compound has also been investigated for its potential anticancer properties. A review indicated that it enhances the intestinal absorption of certain chemotherapeutic agents, thereby improving their efficacy . Additionally, studies have explored its protective effects against neurodegeneration associated with Alzheimer's disease using APP/PS1 mouse models, indicating a potential role in cancer therapy and neuroprotection .

Cancer-Related Findings

StudyCancer TypeFindings
Meng et al. (2014)Alzheimer's DiseaseProtective effects on neuronal health
Zhang et al. (2022)Various CancersEnhanced absorption of geniposide

Comparison with Similar Compounds

  • Ginsenoside Rb1
  • Ginsenoside Rg1
  • Ginsenoside Rd

Notoginsenoside R1 stands out for its potent anti-inflammatory and cardioprotective properties, making it a promising candidate for further research and therapeutic development.

Biological Activity

Notoginsenoside R1 (NG-R1) is a bioactive compound derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound has garnered attention for its diverse pharmacological effects, particularly in the realms of cardiovascular protection, neuroprotection, anti-inflammatory actions, and metabolic regulation. This article synthesizes current research findings regarding the biological activities of NG-R1, supported by data tables and case studies.

Pharmacological Actions

The biological activities of this compound can be categorized into several key areas:

  • Cardiovascular Protection
  • Neuroprotection
  • Anti-Diabetic Effects
  • Anti-Inflammatory Effects
  • Bone Metabolism Regulation

Cardiovascular Protection

NG-R1 has shown significant efficacy in protecting against ischemia-reperfusion (I/R) injury, which is critical in conditions such as myocardial infarction and stroke. A systematic review highlighted that NG-R1 reduces myocardial infarct size and cerebral infarction volume while improving renal function post-I/R injury through mechanisms including antioxidant activity and anti-apoptotic effects .

Table 1: Effects of NG-R1 on Cardiovascular Health

StudyModelOutcomeMechanism
Zhang et al. (2019)Myocardial I/R injuryReduced infarct sizeAntioxidant and anti-inflammatory effects
Li et al. (2020)Cerebral I/R injuryDecreased neurologic deficit scoreInhibition of NF-κB and MAPK pathways
Wang et al. (2020)Renal I/R injuryLower serum creatinine levelsPromotion of angiogenesis

Neuroprotection

Research indicates that NG-R1 possesses neuroprotective properties, particularly in models of traumatic brain injury (TBI) and neurodegenerative diseases like Alzheimer's. It modulates various signaling pathways, including the Akt/Nrf2 pathway, to inhibit oxidative stress and apoptosis .

Table 2: Neuroprotective Mechanisms of NG-R1

ConditionMechanismKey Findings
Alzheimer's DiseaseInhibition of Aβ aggregationReduces excitotoxicity via NMDAR modulation
Traumatic Brain InjuryERK signaling pathway inhibitionDecreases pro-inflammatory cytokines post-injury
Ischemic StrokeEstrogen-like effectsActivates ATF6/Akt signaling pathway

Metabolic Regulation

NG-R1 has been implicated in metabolic processes, particularly in the context of diabetes. Studies suggest that it enhances insulin sensitivity and regulates lipid metabolism, contributing to its anti-diabetic effects .

Case Studies

Several preclinical studies have demonstrated the therapeutic potential of NG-R1:

  • Ischemia-Reperfusion Injury : A meta-analysis involving 25 studies showed that NG-R1 significantly mitigated damage across multiple organ systems affected by I/R injury, indicating its broad protective capabilities .
  • Neuroprotective Effects in TBI : In a rat model, NG-R1 treatment improved outcomes by reducing neuronal apoptosis and inflammation following controlled cortical impact .
  • Cardiovascular Health : In a mouse model of vascular injury, systemic administration of NG-R1 reduced neointimal hyperplasia significantly, showcasing its potential in treating vascular diseases .

Properties

IUPAC Name

2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-41-37(59)34(56)32(54)26(18-48)62-41)22-11-15-45(6)30(22)23(50)16-28-44(5)14-12-29(52)43(3,4)39(44)25(17-46(28,45)7)61-42-38(35(57)33(55)27(19-49)63-42)64-40-36(58)31(53)24(51)20-60-40/h10,22-42,48-59H,9,11-20H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWNQMSUYAGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Notoginsenoside R1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80418-24-2
Record name Notoginsenoside R1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 - 217 °C
Record name Notoginsenoside R1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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